molecular formula C12H22N2O B1386909 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine CAS No. 1171423-76-9

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine

Cat. No.: B1386909
CAS No.: 1171423-76-9
M. Wt: 210.32 g/mol
InChI Key: ZEXRTTNLMUGITC-UHFFFAOYSA-N
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Description

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine is a tertiary amine derivative featuring a furan ring substituted with an aminomethyl group at the 5-position and an ethylbutan-1-amine chain. The aminomethyl group on the furan ring may enhance solubility and reactivity, while the branched alkyl chain (N-ethylbutan-1-amine) could influence lipophilicity and steric interactions. No direct biological or industrial data are available in the provided evidence, but its structural motifs align with compounds used in drug discovery and organic synthesis.

Properties

IUPAC Name

N-[[5-(aminomethyl)furan-2-yl]methyl]-N-ethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-8-14(4-2)10-12-7-6-11(9-13)15-12/h6-7H,3-5,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRTTNLMUGITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview:

  • Reactants: 2,5-diformylfuran (DFF) and ammonia.
  • Catalysts: Nickel-Raney catalysts, including acid-treated variants.
  • Solvent: Tetrahydrofuran (THF) mixed with water.
  • Conditions: Mild temperature (around 50°C), hydrogen pressure of approximately 50 bar.
  • Reaction Pathway: The process involves formation of oligomeric imine intermediates, which are reduced to form the aminomethyl derivatives.

Key Findings:

  • The reaction yields approximately 42.6% of bis(aminomethyl)furan under optimal conditions.
  • The Ni0 component of the catalyst plays a crucial role in activity.
  • Oligomeric imine species are identified as main intermediates, confirmed via MALDI-MS analysis.

Research Data Table:

Parameter Details
Catalyst Acid-treated Ni-Raney
Solvent THF-water mixture
Temperature 50°C
Hydrogen Pressure 50 bar
Yield of bis(aminomethyl)furan 42.6%
Main Intermediates Oligomeric imine trimers and tetramers

(Source:,)

Conversion of Furfuryl Alcohol Derivatives via Dimethylaminomethylation

Another method involves the formation of dimethylaminomethyl derivatives from furfuryl alcohol, which can be subsequently transformed into the target amine.

Process Overview:

  • Reactants: Furfuryl alcohol and dimethylamine hydrochloride.
  • Reaction Conditions:
    • Drying with potassium hydroxide pellets.
    • Distillation to purify the intermediate.
    • Bubbling hydrogen chloride through a cooled mixture of bis(dimethylamino)methane and furfuryl alcohol in dichloromethane.
  • Post-Reaction Workup: Extraction with water and ethyl acetate, drying, and distillation.

Research Data Table:

Parameter Details
Reactants Furfuryl alcohol, dimethylamine hydrochloride
Solvent Dichloromethane, ethyl acetate
Reaction Conditions Cooling to 10°C, bubbling HCl, stirring
Purification Water wash, basic extraction, distillation
Product 5-Dimethylaminomethyl-2-furanmethanol
Boiling Point 92°C–96°C at 0.2–0.5 mmHg

(Source:)

Alternative Synthetic Routes: Multi-step Pathways

Research also indicates multi-step pathways involving oxidation, amination, and reduction steps to obtain furanyl derivatives with amino functionalities.

Example:

  • Oxidation of furfuryl alcohol to furfural derivatives.
  • Subsequent amination using ammonia or methylamines.
  • Reduction of imine intermediates to amines.

Research Data Table:

Step Reagents & Conditions Purpose
Oxidation α-MnO₂, air atmosphere Convert furfuryl alcohol to aldehyde
Amination Ammonia, mild heating Form imine intermediates
Reduction Hydrogen over Ni catalyst Convert imines to amines

(Source:)

Notes and Observations:

  • The reductive amination approach using nickel catalysts is highly efficient and environmentally friendly, operating under mild conditions.
  • The oligomeric imine intermediates are crucial in the reaction pathway, and their stabilization can improve yields.
  • The process parameters such as catalyst type, solvent composition, temperature, and hydrogen pressure significantly influence the selectivity and efficiency.
  • Purification typically involves distillation and extraction techniques to isolate the desired amine.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

Chemistry

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine serves as a crucial building block in organic synthesis. It can participate in various chemical reactions such as:

  • Oxidation : Converting the compound into oxides.
  • Reduction : Forming different amines or reduced products.
  • Substitution : Engaging in reactions where functional groups are replaced.

These properties make it valuable for synthesizing more complex organic molecules.

Biology

In biological research, the compound is used to investigate molecular interactions and processes. It has shown potential in:

  • Cell Signaling Studies : By interacting with specific receptors or enzymes, it may modulate biological pathways.
  • Drug Discovery : Its unique structure allows it to be explored as a candidate for new therapeutic agents targeting various diseases.

Medicine

The compound has potential therapeutic applications, particularly in drug development. Research indicates that it may:

  • Act as an anti-cancer agent by inducing apoptosis in cancer cells.
  • Serve as a lead compound for developing drugs targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, this compound is utilized in:

  • Material Synthesis : Contributing to the development of advanced materials with unique properties.
  • Environmental Applications : Investigating its efficacy as a potential agent for environmental remediation.

Similar Compounds

Compound NameStructureKey Properties
N-{[5-(aminomethyl)furan-2-yl]methyl}-N-methylbutan-1-amineSimilar furan structurePotentially similar reactivity
MethylamineSimple primary amineBasic reactivity
DimethylamineSecondary amineEnhanced nucleophilicity

Uniqueness

The distinct furan ring structure of this compound imparts unique chemical and biological properties that differentiate it from other amines and related compounds.

Case Study 1: Cancer Treatment

Research has indicated that this compound can induce apoptosis in ovarian cancer cells through mechanisms involving cell cycle arrest and caspase activation. This highlights its potential role in overcoming drug resistance in cancer therapies.

Case Study 2: Antimicrobial Efficacy

In studies assessing its antimicrobial properties, the compound demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were found to be competitive with established treatments.

Mechanism of Action

The mechanism of action of N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is provided below, focusing on substituent variations, molecular complexity, and inferred properties based on the evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Potential Applications/Notes Evidence ID
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine 5-aminomethyl-furan, N-ethylbutan-1-amine Not provided Likely intermediate for bioactive molecules; furan enhances π-π interactions. -
(E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine Ethoxy-phenyl, penten-2-amine chain Not provided Patent-derived; ethoxy group may improve metabolic stability in drug candidates.
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine Bicyclic terpene-derived substituent, chloro group Not provided Complex stereochemistry; potential use in chiral catalysts or natural product synthesis.
N,2-Dimethylbutan-1-amine Simple branched aliphatic amine (C6H15N) 101.19 Volatile base; possible solvent or intermediate in alkylation reactions.
N-ethyl-4-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-3-methylbutan-2-amine Fluorinated benzofuran, branched alkyl chain 251.34 Fluorine enhances electronegativity; benzofuran may confer CNS activity.
(5-bromofuran-2-yl)methylamine Bromo-furan, pyridinylmethyl group Not provided Bromine enables cross-coupling reactions; pyridine enhances coordination with metal ions.

Key Comparative Insights

Substituent Diversity: The target compound’s 5-aminomethyl-furan group distinguishes it from halogenated furans (e.g., bromo-furan in ) or oxygenated aryl systems (e.g., ethoxy-phenyl in ). The aminomethyl group may improve solubility and nucleophilicity compared to halogens or alkoxy groups. Branched alkyl chains (e.g., N-ethylbutan-1-amine vs.

Aromatic vs. Aliphatic Systems :

  • Compounds with benzofuran (e.g., ) or pyridine (e.g., ) rings exhibit stronger aromaticity and electronic effects than the simpler furan in the target compound. These features could enhance binding affinity in drug-receptor interactions.
  • Aliphatic amines like N,2-dimethylbutan-1-amine () lack aromaticity, resulting in lower molecular complexity and fewer opportunities for π-system interactions.

Functional Group Reactivity: The chloro group in and bromo in enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s aminomethyl group is more suited for condensation or Schiff base formation. Fluorine in offers metabolic stability and electronegativity, a contrast to the target compound’s hydrogen-rich aminomethyl group.

Stereochemical Complexity :

  • The bicyclic terpene-derived substituent in introduces stereochemical challenges absent in the target compound, which lacks chiral centers.

Research Findings and Limitations

  • Comparisons rely on structural inferences rather than experimental data.
  • Patent-Derived Compounds () suggest medicinal applications, but specific pharmacological profiles are unavailable.
  • Industrial Relevance : Simpler amines (e.g., ) are likely used in bulk synthesis, whereas halogenated or fluorinated analogs () may target niche pharmaceutical applications.

Biological Activity

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine (CAS No. 1171423-76-9) is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article discusses its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 5-(aminomethyl)-2-furaldehyde with N-ethylbutan-1-amine under controlled conditions. The reaction is performed using catalysts and solvents to optimize yield and purity. Key reaction conditions include:

ParameterDescription
Temperature Controlled based on reactants
pH Optimized for specific reactions
Catalysts Varies depending on the method

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to significant biological effects. The mechanism can involve:

  • Binding to Receptors : The compound may act as an agonist or antagonist at specific receptors.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, altering cellular functions.

Research indicates that compounds with similar structures often exhibit varying degrees of biological activity based on their functional groups and stereochemistry.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity (GI50 values) observed in different cell lines:

Cell LineGI50 (µM)
Lung HOP-620.01
Colon HCT-1160.03
CNS SF-5390.01
Melanoma UACC-620.01
Ovarian OVCAR-30.22
Renal SN12C0.02
Prostate DU-1450.01
Breast MDA-MB-4350.04

These results indicate a strong antiproliferative effect, particularly in lung and CNS cancer models, suggesting potential as a therapeutic agent in oncology .

Cellular Mechanisms

The compound's ability to influence cellular signaling pathways is notable. Studies have shown that it can modulate gene expression related to apoptosis and cell cycle regulation, leading to enhanced cell death in malignant cells while sparing normal cells .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its furan ring structure. This structural feature enhances its reactivity and selectivity towards biological targets.

Similar Compounds

  • N-{[5-(aminomethyl)furan-2-yl]methyl}-N-ethylbutan-1-amine : Similar structure but with different substituents affecting biological activity.
  • Methylamine : A simpler amine that lacks the furan moiety, resulting in different reactivity patterns.
  • Dimethylamine : A secondary amine with distinct properties but less specificity in biological interactions.

Case Studies

Several case studies highlight the compound's potential applications:

  • Cancer Therapy : In vitro studies demonstrate significant efficacy against various cancer types, warranting further investigation into clinical applications.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using LC-MS to detect intermediates and byproducts .
  • Optimize solvent systems (e.g., methanol/water gradients) for separation efficiency.

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic
Answer:
Use a combination of analytical techniques:

  • HPLC : Assess purity (≥98% recommended for research standards) using a C18 column and UV detection at λmax ~255 nm, based on analogous furan-containing compounds .
  • Mass Spectrometry (LC-MS or HRMS) : Confirm molecular weight (exact mass calculation required) and detect potential impurities (e.g., desethyl byproducts) .
  • NMR : Assign peaks for the furyl ring (δ 6.3–7.2 ppm for protons), aminomethyl group (δ 2.8–3.5 ppm), and ethylbutan-1-amine chain (δ 1.0–1.5 ppm for CH₃ groups) .

Q. Example Workflow :

Re-synthesize the compound under optimized conditions.

Characterize rigorously (HPLC, LC-MS, NMR).

Re-test activity in parallel with a reference standard.

How can stability and storage conditions impact experimental reproducibility?

Level: Advanced
Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
  • Stability Testing : Conduct accelerated stability studies:
    • Expose the compound to 40°C/75% RH for 4 weeks.
    • Monitor degradation by HPLC and LC-MS to identify breakdown products (e.g., furan ring oxidation) .
  • Solution Stability : Prepare stock solutions in anhydrous DMSO and confirm stability over 24h using UV-Vis spectroscopy .

Q. Recommendation :

  • Include a stability certificate with each batch, detailing storage conditions and expiration dates.

What in vitro models are suitable for studying its pharmacokinetic and pharmacodynamic properties?

Level: Advanced
Answer:

  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .
  • Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites via LC-MS/MS .
  • Target Engagement : Screen against kinase panels (e.g., EGFR/HER2) if structural analogs suggest tyrosine kinase inhibition .

Q. Methodological Note :

  • For receptor-binding assays, employ radioligand displacement (e.g., ³H-labeled antagonists) and validate with positive controls .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Level: Advanced
Answer:

  • Modify Substituents :
    • Replace the ethyl group in the amine chain with bulkier alkyl groups to enhance target selectivity .
    • Introduce electron-withdrawing groups on the furan ring to improve metabolic stability .
  • Assay Design :
    • Test analogs in parallel using high-throughput screening (HTS) for binding affinity and cytotoxicity .
    • Corrogate computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to refine SAR models .

Q. Example SAR Table :

AnalogModificationIC₅₀ (nM)Notes
ParentNone150Baseline
Analog 1N-Cyclopropyl substitution75Increased potency
Analog 25-NO₂-furyl300Reduced metabolic stability

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine
Reactant of Route 2
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.